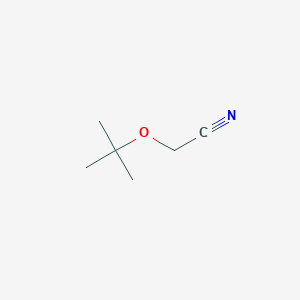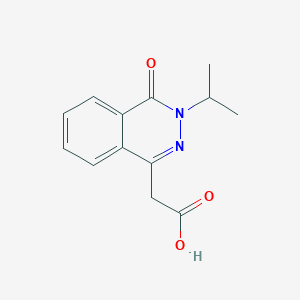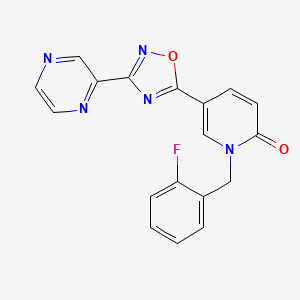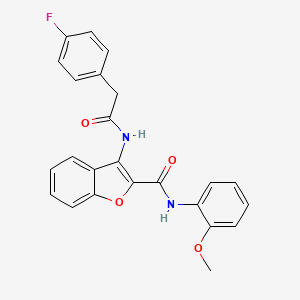
N-(2-(4-acetamidobenzamido)ethyl)-6-morpholinopyridazine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4-acetamidobenzamido)ethyl)-6-morpholinopyridazine-3-carboxamide, also known as AMG-337, is a small molecule inhibitor of the receptor tyrosine kinase (RTK) c-Met. It was developed by Amgen and is currently in clinical trials for the treatment of various types of cancer.
科学的研究の応用
Synthesis of Novel Compounds
Researchers have been involved in synthesizing a range of novel compounds utilizing structures similar to N-(2-(4-acetamidobenzamido)ethyl)-6-morpholinopyridazine-3-carboxamide. These endeavors aim at exploring potential biological activities, such as antimicrobial, antitumor, analgesic, and anticonvulsant effects.
Antimicrobial Activity : The synthesis of new 1,2,4-triazol-3-one derivatives has shown good antimicrobial activity against test microorganisms, comparable with ampicillin. This exploration underscores the compound's potential in developing new antimicrobial agents (Fandaklı et al., 2012).
Antitumor and Antiproliferative Activity : Studies have synthesized derivatives with modifications intended to inhibit the proliferation of certain cancer cell lines, indicating potential antitumor applications. These findings open avenues for developing novel cancer therapeutics (Hao et al., 2017); (Lu et al., 2021).
Analgesic Activity : The creation of new pyrazoles and triazoles bearing a quinazoline moiety has been reported, with some compounds screened for analgesic activity, showing moderate to significant effects. Such studies contribute to the search for new pain management solutions (Saad et al., 2011).
Anticonvulsant Agents : The synthesis and characterization of benzothiazole derivatives incorporating acetamido and carbothioamido pharmacophores have highlighted morpholino and imidazolyl derivatives as promising anticonvulsant leads. This research indicates the potential for developing new anticonvulsant drugs (Amir et al., 2012).
特性
IUPAC Name |
N-[2-[(4-acetamidobenzoyl)amino]ethyl]-6-morpholin-4-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O4/c1-14(27)23-16-4-2-15(3-5-16)19(28)21-8-9-22-20(29)17-6-7-18(25-24-17)26-10-12-30-13-11-26/h2-7H,8-13H2,1H3,(H,21,28)(H,22,29)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOKPMSNKYDHAFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)C2=NN=C(C=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-acetamidobenzamido)ethyl)-6-morpholinopyridazine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-oxo-N-[(4-oxo-3H-phthalazin-1-yl)methyl]chromene-2-carboxamide](/img/structure/B2455122.png)

![2-(4-Fluorophenyl)-1-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2455129.png)




![methyl 2-{1-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}pyridine-3-carboxylate](/img/structure/B2455135.png)
![ethyl 2-(8-(2-methoxyethyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2455136.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]ethanediamide](/img/structure/B2455137.png)


![Methyl 2-[[1-(2-fluoroethyl)-5-methylpyrazol-4-yl]amino]acetate](/img/structure/B2455141.png)
